3-(4-Fluorosulfonyloxyphenoxy)pyridine
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Overview
Description
Preparation Methods
The synthesis of 3-(4-Fluorosulfonyloxyphenoxy)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxyphenoxy pyridine with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product .
Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Chemical Reactions Analysis
3-(4-Fluorosulfonyloxyphenoxy)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst, forming biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium methoxide yields the corresponding methoxy derivative .
Scientific Research Applications
3-(4-Fluorosulfonyloxyphenoxy)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Fluorinated pyridines, including this compound, are studied for their potential biological activities.
Medicine: The compound’s fluorinated nature makes it a candidate for drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: Fluorinated compounds are used in the production of agrochemicals, polymers, and other industrial materials due to their enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Fluorosulfonyloxyphenoxy)pyridine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can act as an electron-withdrawing substituent, influencing the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(4-Fluorosulfonyloxyphenoxy)pyridine can be compared with other fluorinated pyridines, such as:
Properties
IUPAC Name |
3-(4-fluorosulfonyloxyphenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S/c12-18(14,15)17-10-5-3-9(4-6-10)16-11-2-1-7-13-8-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJSKOINMKOBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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